N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would include a detailed description of the reaction steps, the reagents and conditions used, and the yield of each step .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and the products of these reactions are analyzed .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. The compound’s reactivity, acidity or basicity, and other chemical properties may also be analyzed .Scientific Research Applications
Peripheral Benzodiazepine Receptor (PBR) Ligands for PET Imaging
The synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds, including a closely related structure to the provided chemical compound, have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, once radiolabeled, demonstrated potential as imaging agents for PBR expression in neurodegenerative disorders through positron emission tomography (PET) imaging, indicating their utility in studying diseases like Alzheimer's and Parkinson's (Fookes et al., 2008).
Translocator Protein (TSPO) Ligands for Neuroinflammation Imaging
A series of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , were synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). This protein serves as an early biomarker for neuroinflammatory processes. The synthesized derivatives displayed subnanomolar affinity for TSPO, comparable to known ligands. Radiolabeling with fluorine-18 facilitated in vivo PET imaging on rodent models of neuroinflammation, showcasing their potential as PET radiotracers to visualize neuroinflammatory conditions (Damont et al., 2015).
Antitumor and Antimicrobial Activities
Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-yl moiety have been synthesized and evaluated for their antitumor and antimicrobial activities. For instance, derivatives exhibiting significant anti-inflammatory activity have been identified, suggesting their potential in developing new therapeutic agents (Sunder & Maleraju, 2013). Additionally, novel antitumor acetamide derivatives containing a pyrazole moiety have shown efficacy against certain cancer cell lines, underscoring their potential as anticancer agents (Alqasoumi et al., 2009).
Synthesis and Evaluation as Antioxidants
Further, benzimidazole derivatives, including structures related to the compound , have been synthesized and evaluated as antioxidants for base oil, demonstrating the compound's potential utility beyond biomedical applications (Basta et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O3S/c21-12-1-4-14(5-2-12)26-19-15(8-24-26)20(23-10-22-19)30-9-18(27)25-13-3-6-16-17(7-13)29-11-28-16/h1-8,10H,9,11H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIRXFCJBKYOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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